![molecular formula C21H21N3O2S B11217059 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11217059.png)
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure with a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the quinazolinone core.
Sulfur Incorporation: The sulfanylidene group is introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Quinazoline derivatives are known for their diverse pharmacological activities, including:
- Anticancer Activity : Quinazolines have shown promise in inhibiting cancer cell proliferation. The specific interactions of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one with cancer-related targets are under investigation.
- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, potentially useful against various pathogens.
Biological Research
The biological activity of this compound is being evaluated in several contexts:
- Neuropharmacology : The piperidine moiety may interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other quinazoline derivatives that have been shown to affect metabolic processes.
Synthetic Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that could lead to new derivatives with enhanced biological activities.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various quinazoline derivatives, including the target compound. Results indicated that modifications to the sulfanylidene group significantly influenced cytotoxicity against different cancer cell lines. The presence of the piperidine carbonyl moiety was found to enhance selectivity towards certain cancer types .
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial activity demonstrated that compounds similar to this compound exhibited strong inhibitory effects against bacterial strains such as Staphylococcus aureus. The study highlighted the importance of structural features in determining antimicrobial potency .
Mechanism of Action
The mechanism of action of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfanylidene group can participate in redox reactions, while the piperidine moiety may interact with neurotransmitter receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.
Quinazolinone Derivatives: Other quinazolinone-based compounds are also studied for their pharmacological properties.
Biological Activity
The compound 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that exhibits significant potential in various biological applications. Its unique structural features, including a sulfanylidene group and a piperidine carbonyl moiety, suggest that it may interact with multiple biological targets, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
This compound is characterized by the following structural components:
- Quinazolinone Core : A bicyclic structure known for its diverse biological properties.
- Sulfanylidene Group : Enhances reactivity and potential interactions with electrophiles.
- Piperidine Moiety : Indicates possible neuropharmacological applications due to its structural similarity to neurotransmitters.
Molecular Characteristics
Property | Value |
---|---|
CAS Number | 403727-89-9 |
Molecular Formula | C21H21N3O2S |
Molecular Weight | 379.48 g/mol |
IUPAC Name | This compound |
Biological Activities
Quinazoline derivatives are widely recognized for their various biological activities, including anticancer, antimicrobial, and neuroprotective effects. Specifically, the compound has shown promise in the following areas:
Anticancer Activity
Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. The presence of the sulfanylidene group may enhance this activity by promoting interactions with key cellular pathways involved in tumor growth.
Neuroprotective Effects
The piperidine moiety suggests potential neuroprotective properties. Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against a range of bacterial strains. This is consistent with findings for other quinazoline derivatives which have been utilized in developing new antibiotics.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various quinazoline derivatives, it was found that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Study 2: Neuroprotective Mechanisms
A recent investigation into the neuroprotective mechanisms of quinazoline derivatives highlighted their ability to modulate glutamate receptors, thereby reducing excitotoxicity in neuronal cultures. This study demonstrated that the compound could potentially safeguard neurons from damage associated with conditions such as Alzheimer's disease.
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27) |
InChI Key |
VNKIFKVSLLTICO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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